1-benzoyl-2,3-dihydro-4(1H)-quinolinone
Description
Significance of Quinolinone Scaffolds in Academic Research
Quinolinone scaffolds are a subject of intense academic and industrial research due to their versatile chemical properties and their presence in numerous compounds of therapeutic interest.
The quinoline (B57606) and quinolinone frameworks are widely recognized as "privileged structures" in medicinal chemistry. nih.govmdpi.comresearchgate.net This concept refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity, making them valuable starting points for drug discovery. researchgate.net The quinolinone moiety, in particular, acts as a versatile pharmacophore, which is the essential part of a molecule responsible for its biological activity. researchgate.net Their ability to be functionalized at various positions allows for the fine-tuning of their pharmacological profiles, leading to the development of compounds with a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net
The history of quinoline derivatives dates back to the 19th century with the isolation of quinine (B1679958) from cinchona bark, a discovery that revolutionized the treatment of malaria. acs.org This seminal finding spurred extensive research into the synthesis and derivatization of the quinoline core. Friedlieb Ferdinand Runge first isolated quinoline from coal tar in 1834. acs.org Over the decades, this has led to the development of a multitude of synthetic methodologies and the discovery of numerous quinoline and quinolinone-based drugs that are now integral to modern medicine.
Structural Classification of 1-Benzoyl-2,3-dihydro-4(1H)-quinolinone
This compound is characterized by two key structural features: the dihydroquinolinone core and the benzoyl group attached to the nitrogen atom at the 1-position.
The 2,3-dihydro-4(1H)-quinolinone, also known as 4-quinolone, is a partially saturated derivative of quinolinone. This saturation at the 2 and 3 positions introduces a degree of conformational flexibility not present in the fully aromatic quinolinone system. The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a prevalent core structure in a myriad of synthetic pharmaceuticals. biointerfaceresearch.com The presence of a carbonyl group at the 4-position and a lactam (a cyclic amide) functionality makes the dihydroquinolinone core a versatile building block in organic synthesis. rsc.org Dihydroquinolones are found in numerous natural products and therapeutically relevant compounds. nih.gov
Scope and Research Focus of the Outline for this compound
This article provides a focused examination of this compound based on the established principles of quinolinone chemistry. The content adheres to a structured outline that introduces the compound through the significance of its core scaffold, delves into its specific structural features, and sets the stage for understanding its chemical context. The discussion is based on available scientific literature for the broader class of quinolinones and closely related analogs, providing a comprehensive, albeit theoretical, foundation for this specific chemical entity. Further empirical research is necessary to fully elucidate the unique chemical and physical properties of this compound.
Structure
3D Structure
Properties
Molecular Formula |
C16H13NO2 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-benzoyl-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C16H13NO2/c18-15-10-11-17(14-9-5-4-8-13(14)15)16(19)12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI Key |
CYXQKYITQRLCGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1=O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques for 1 Benzoyl 2,3 Dihydro 4 1h Quinolinone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 1-benzoyl-2,3-dihydro-4(1H)-quinolinone, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.
Proton (¹H) NMR for Characterization of Proton Environments
Proton (¹H) NMR spectroscopy provides information about the number of different types of protons and their neighboring environments. In this compound, distinct signals are expected for the protons of the dihydroquinolinone core and the benzoyl group.
The methylene protons of the heterocyclic ring (C2 and C3) are expected to appear as triplets, a characteristic of adjacent methylene groups. For the closely related compound, 1-benzyl-2,3-dihydro-4(1H)-quinolinone, these protons appear at approximately 2.77 ppm and 3.61 ppm, each with a coupling constant (J) of 6.9 Hz nih.gov. The aromatic protons of the quinolinone and benzoyl moieties would resonate in the downfield region, typically between 6.7 and 8.0 ppm nih.gov. The exact chemical shifts and multiplicities depend on the substitution pattern and the electronic effects of the carbonyl and benzoyl groups.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 (CH₂) | ~2.8 | Triplet | ~7.0 |
| H-3 (CH₂) | ~3.6 | Triplet | ~7.0 |
Carbon (¹³C) NMR for Elucidation of the Carbon Skeleton
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.
The carbonyl carbon of the quinolinone ring is expected to have a chemical shift in the range of 160-180 ppm rsc.org. The carbonyl carbon of the benzoyl group would also appear in a similar downfield region. The aromatic carbons will resonate between approximately 110 and 150 ppm rsc.orgoregonstate.edu. The aliphatic methylene carbons (C2 and C3) will appear in the upfield region of the spectrum. For related 2,3-dihydroquinazolin-4(1H)-ones, the C4 carbonyl carbon appears around 163-164 ppm acgpubs.org.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Quinolinone) | 160 - 180 |
| C=O (Benzoyl) | 160 - 180 |
| Aromatic Carbons | 110 - 150 |
| C-2 (CH₂) | 40 - 50 |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and determining the connectivity within the molecule.
COSY (Correlation Spectroscopy) would establish the correlations between adjacent protons, for instance, confirming the coupling between the H-2 and H-3 methylene protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the benzoyl group to the nitrogen atom of the quinolinone ring by observing a correlation between the nitrogen-adjacent protons and the benzoyl carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This could be used to determine the preferred conformation of the benzoyl group relative to the quinolinone ring system. For related quinazolinone structures, 2D NOESY has been effectively used to confirm structural assignments researchgate.net.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the carbonyl groups.
The C=O stretching vibration of the ketone in the quinolinone ring and the amide-like benzoyl group will result in intense peaks in the region of 1650-1750 cm⁻¹ nih.gov. For the analogous 1-benzyl-2,3-dihydroquinolin-4(1H)-one, a strong C=O stretch is observed at 1672 cm⁻¹ nih.gov. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹ gsconlinepress.com. C=C stretching vibrations from the aromatic rings will be visible in the 1450-1600 cm⁻¹ region gsconlinepress.com.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Ketone & Amide) | 1650 - 1750 | Strong |
| Aromatic C-H | 3000 - 3100 | Medium |
| Aliphatic C-H | 2850 - 3000 | Medium |
| Aromatic C=C | 1450 - 1600 | Medium-Weak |
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula.
The molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization method) for this compound (C₁₆H₁₃NO₂) would confirm its molecular weight of 251.28 g/mol . The fragmentation pattern under electron impact (EI) or other ionization techniques would likely involve the cleavage of the benzoyl group, leading to a prominent fragment ion corresponding to the benzoyl cation (m/z 105) and the dihydroquinolinone radical cation (m/z 146). Further fragmentation of the quinolinone ring could also be observed semanticscholar.org.
X-ray Crystallography for Precise Solid-State Structure Determination
While the crystal structure for this compound is not available, the structure of the closely related 1-benzyl-2,3-dihydro-4(1H)-quinolinone has been determined nih.govbohrium.com. This analog reveals that the heterocyclic ring adopts a conformation where the C2 and C3 atoms are out of the plane of the benzene ring nih.gov. The two aromatic rings are nearly perpendicular to each other nih.gov. It is expected that this compound would adopt a similar solid-state conformation, with the benzoyl group likely twisted out of the plane of the quinolinone nitrogen to minimize steric hindrance.
Table 4: Crystallographic Data for the Analogous 1-Benzyl-2,3-dihydroquinolin-4(1H)-one nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅NO |
| Molecular Weight | 237.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.5992 (11) |
| b (Å) | 9.786 (2) |
| c (Å) | 23.313 (5) |
| β (°) | 96.79 (3) |
This crystallographic data for a close analog provides a strong basis for understanding the likely solid-state structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations of this compound
A comprehensive search of scientific literature did not yield specific experimental data on the ultraviolet-visible (UV-Vis) spectroscopy and photophysical properties of the chemical compound this compound. While research is available for structurally related compounds, such as various quinolinone and quinazolinone derivatives, the unique structural arrangement of a benzoyl group at the N-1 position of the 2,3-dihydro-4(1H)-quinolinone core suggests that its electronic absorption and emission characteristics will be distinct.
The photophysical behavior of aromatic and heterocyclic compounds is intrinsically linked to their electronic structure. For this compound, the chromophoric system is composed of the benzoyl group and the dihydro-4(1H)-quinolinone moiety. The interaction between the carbonyl group of the quinolinone, the fused benzene ring, and the N-benzoyl group would be expected to give rise to characteristic absorption bands in the UV-Vis region, corresponding to π→π* and n→π* electronic transitions.
Furthermore, the nature of the solvent used for analysis would likely influence the position and intensity of these absorption bands, a phenomenon known as solvatochromism. The potential for fluorescence or phosphorescence in this molecule would depend on the efficiency of radiative versus non-radiative decay pathways from its excited states.
Detailed investigations, including the measurement of absorption maxima (λmax), molar extinction coefficients (ε), fluorescence emission spectra, quantum yields, and excited-state lifetimes in various solvents, would be necessary to fully elucidate the photophysical properties of this compound. However, at present, such specific experimental data for this compound remains unavailable in the reviewed literature.
Computational Chemistry and Molecular Modeling Studies of 1 Benzoyl 2,3 Dihydro 4 1h Quinolinone
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of electronic structure and various molecular properties, offering a lens into the molecule's reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry and vibrational frequencies of molecules. The geometry of a molecule is optimized to find the lowest energy conformation, which corresponds to the most stable structure. This is typically achieved using a combination of a functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), and a basis set, like 6-311G(d,p), which describes the atomic orbitals. For related chalcone isomers, geometry optimization is performed to ensure the structure is at a true minimum on the potential energy surface, confirmed by the absence of negative vibrational frequencies nih.gov.
Once the geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm the structure. For quinoline-2-carbaldehyde benzoyl hydrazone, a compound with structural similarities to 1-benzoyl-2,3-dihydro-4(1H)-quinolinone, DFT calculations have been used to assign vibrational bands. For instance, the C=O stretching vibration is a prominent feature in the IR spectrum. In a related hydrazone, this mode was observed experimentally at 1655 cm⁻¹ and calculated at 1624 cm⁻¹ using DFT researchgate.net. The N-H stretching vibrations are typically observed in the range of 3300-3500 cm⁻¹, while C-N stretching vibrations appear at lower wavenumbers researchgate.net. For this compound, one would expect to see characteristic vibrational modes for the benzoyl and quinolinone moieties.
Table 1: Representative Vibrational Frequencies for Related Compounds
| Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3375 |
| C-H Aromatic Stretch | 3000-3100 |
| C=O Stretch (Amide) | 1655-1675 |
| C=C Aromatic Stretch | 1430-1625 |
| C-N Stretch | 1205-1319 |
Note: These values are based on data from related quinoline (B57606) and benzoyl-containing compounds and provide an approximation for this compound. researchgate.netrasayanjournal.co.in
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability scirp.orgnih.gov.
For the parent molecule, quinoline, the HOMO-LUMO energy gap has been calculated to be approximately -4.83 eV using DFT at the B3LYP/6-31+G(d,p) level of theory scirp.org. The HOMO energy was calculated to be -6.646 eV and the LUMO energy was -1.816 eV scirp.org. For a related quinoline-1,3-benzodioxole chalcone, the HOMO and LUMO energies were found to be -7.3259 eV and -1.6120 eV, respectively, resulting in an energy gap of 5.7138 eV nih.gov. A lower HOMO-LUMO energy gap can indicate a greater potential for charge transfer within the molecule, which is often associated with enhanced biological activity scirp.org.
Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Quinoline | -6.646 | -1.816 | 4.83 |
| Quinoline-1,3-benzodioxole chalcone | -7.3259 | -1.6120 | 5.7138 |
Note: These values are for related heterocyclic compounds and serve as a reference for the expected range for this compound. scirp.orgnih.govirjweb.com
Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These properties are related to the response of a molecule to an external electric field. Molecules with large hyperpolarizability values are considered good candidates for NLO materials.
The NLO properties of quinoline derivatives have been investigated using computational methods. For a quinoline-1,3-benzodioxole chalcone, the calculated dipole moment, polarizability, and first-order hyperpolarizability were 2.911 D, 56.250 x 10⁻²⁴ esu, and 30.909 x 10⁻³⁰ esu, respectively, using the CAM-B3LYP/6-311++g(d,p) level of theory nih.gov. For comparison, the values for urea, a standard NLO material, are significantly lower nih.gov. The presence of electron-donating and electron-accepting groups, as well as extended π-conjugation, can enhance the NLO properties of a molecule nih.gov.
Table 3: Calculated Non-Linear Optical Properties of a Related Quinoline Derivative
| Property | Value |
|---|---|
| Dipole Moment (μ) | 2.911 D |
| Polarizability (α₀) | 56.250 x 10⁻²⁴ esu |
Note: Data is for (E)-N-(4-(3-(benzo[d] researchgate.netnih.govdioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide, a related quinoline derivative. nih.gov
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target. The process involves sampling different conformations of the ligand within the binding site and scoring them based on a scoring function that estimates the binding energy.
Quinazolinone derivatives have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes. For example, docking studies of quinazolinone derivatives into the DNA binding site of NF-κB have revealed key interactions with amino acid residues such as Arg54, Tyr57, and Lys144 nih.gov. In another study, quinazolin-2,4-dione analogues were docked into the main protease of SARS-CoV-2, with the amide and quinazoline moieties acting as hydrogen bond donors and acceptors ekb.eg. For this compound, one would anticipate that the benzoyl group and the quinolinone core could form various interactions, including hydrogen bonds (with the amide N-H and C=O groups) and π-stacking interactions (with the aromatic rings), with the amino acid residues in a target protein's active site.
Molecular Dynamics (MD) Simulations for Evaluating Ligand-Protein Complex Stability and Conformational Changes
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex obtained from molecular docking and to investigate the conformational changes that may occur upon ligand binding. The simulation provides a dynamic picture of the interactions between the ligand and the protein, offering insights that are not available from static docking poses.
MD simulations of quinazolinone derivatives complexed with their protein targets have been performed to validate docking results and to understand the dynamic behavior of the complex. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD suggests that the complex has reached equilibrium. The root-mean-square fluctuation (RMSF) of individual residues can also be analyzed to identify flexible regions of the protein. For a series of quinazolinone derivatives targeting MMP-13, MD simulations showed that the key residues in the binding site remained rigid, indicating stable binding of the inhibitors nih.gov. In another study, a 100 ns MD simulation of a quinazolinone derivative as a dual inhibitor of PARP1 and STAT3 was conducted to explore the dynamic behavior of the protein-ligand complex nih.gov.
Structure-Based Drug Design Principles Applied to Quinolinone Derivatives
Structure-based drug design utilizes the three-dimensional structure of a biological target to design and optimize new drugs. This approach relies on techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to understand the interactions between a ligand and its target at the atomic level. The 2,3-dihydroquinazolin-4(1H)-one scaffold is considered a "privileged structure" in drug design, meaning it is a molecular framework that can bind to multiple, unrelated protein targets nih.gov.
Structure-activity relationship (SAR) studies of quinazolinone and quinazoline derivatives have provided valuable insights for the design of new therapeutic agents. For example, SAR studies on quinazoline derivatives as anticancer agents have shown that modifications at the 2- and 4-positions of the quinazoline core can significantly impact their potency nih.gov. Similarly, SAR studies of quinazoline derivatives as EGFR kinase inhibitors have explored the effects of various substituents on the quinazoline ring system mdpi.com. For this compound, structure-based drug design principles could be applied to modify the benzoyl and quinolinone moieties to enhance binding affinity and selectivity for a specific target. For instance, the introduction of substituents on the benzoyl ring could lead to additional interactions with the protein's active site, thereby improving the compound's biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the broader class of quinolinone and quinazolinone derivatives has been the subject of numerous QSAR studies. These studies provide a valuable framework for understanding how a predictive model for this compound and its analogs could be developed to forecast their biological activities.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By quantifying these properties using molecular descriptors, statistical models can be built to predict the activity of new, unsynthesized compounds. This predictive capability is highly valuable in drug discovery, as it allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing, thereby saving time and resources.
A typical QSAR study involves several key steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled.
Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.
Model Development: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is derived that correlates the molecular descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds.
Application to Quinolinone and Related Scaffolds
QSAR models have been successfully applied to various derivatives of quinolinone and quinazolinone to predict a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. For instance, QSAR studies on quinolinone derivatives have identified key structural features that influence their cytotoxicity against cancer cell lines. These models often reveal the importance of specific substituents on the quinolinone ring and their impact on properties like lipophilicity, electronic distribution, and steric hindrance, all of which can affect how the molecule interacts with its biological target.
In a hypothetical QSAR study of this compound and its analogs, a set of derivatives with varying substituents on the benzoyl ring and the quinolinone core would be synthesized and their biological activity measured. A variety of molecular descriptors would then be calculated for each compound.
Table 1: Examples of Molecular Descriptors Potentially Used in a QSAR Study of this compound Derivatives
| Descriptor Class | Specific Descriptor Example | Description |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| HOMO/LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals, related to reactivity. | |
| Steric | Molar Refractivity (CMR) | A measure of the volume occupied by a molecule and its polarizability. |
| Ovality | A measure of the deviation of the molecular shape from a perfect sphere. nih.gov | |
| Topological | Wiener Index | A distance-based topological index that reflects the branching of the molecular skeleton. |
| Szeged Index | A topological index that is sensitive to the shape and size of the molecule. nih.gov | |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. |
Once the descriptors are calculated, a statistical model would be generated. For example, a multiple linear regression model might take the following form:
log(1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn*(Descriptor n)
Where log(1/IC50) represents the biological activity, and c0, c1, ..., cn are the regression coefficients for each descriptor.
Table 2: Hypothetical QSAR Model for Anticancer Activity of this compound Analogs
| Dependent Variable | Model Equation | Statistical Parameters |
| pIC50 (HeLa) | pIC50 = 0.85LogP - 0.23Dipole + 1.54*Szeged_Index + 2.11 | r² = 0.88, q² = 0.75, SEE = 0.25 |
Note: This is a hypothetical example to illustrate the structure of a QSAR model. The descriptors and coefficients are not based on actual experimental data for this specific compound.
The statistical parameters in the table indicate the quality of the model. The determination coefficient (r²) measures how well the model fits the training data, the cross-validated r² (q²) assesses its predictive ability, and the standard error of estimation (SEE) indicates the accuracy of the predictions. Robust QSAR models for quinazoline derivatives have been developed with high squared correlation coefficients (r²) and low root mean square errors (RMSE). nih.gov
The insights gained from such a QSAR model would be invaluable for the rational design of new this compound derivatives with enhanced potency. For example, if the model indicates that increased lipophilicity in a certain region of the molecule is positively correlated with activity, medicinal chemists can focus on synthesizing analogs with more lipophilic substituents in that position. This iterative process of prediction, synthesis, and testing is a cornerstone of modern drug discovery.
Future Directions and Research Perspectives for 1 Benzoyl 2,3 Dihydro 4 1h Quinolinone
Exploration of Novel and Sustainable Synthetic Pathways
The classical methods for synthesizing the quinolinone core, while foundational, are often hampered by drawbacks such as harsh reaction conditions, the use of hazardous reagents, and low atom economy. nih.govacs.org Consequently, a significant future direction lies in the exploration of novel and sustainable synthetic pathways that align with the principles of green chemistry. nih.gov Researchers are increasingly focusing on methodologies that offer improved efficiency, reduced environmental impact, and greater molecular diversity.
Recent advancements have highlighted the potential of microwave-assisted synthesis, which can significantly shorten reaction times and improve yields. acs.orgmdpi.com The use of environmentally benign solvents and catalyst-free conditions are also gaining traction as viable alternatives to traditional methods that often rely on high-boiling point solvents and costly reagents. nih.govacs.org One-pot synthesis and multicomponent reactions represent another promising avenue, allowing for the rapid construction of complex molecular architectures from simple starting materials in a single step, thereby enhancing efficiency and reducing waste. acs.orgacs.org The development of novel catalytic systems, including the use of reusable solid acid catalysts and photocatalysts, is also an active area of research aimed at creating more sustainable and efficient synthetic routes to quinolinone derivatives. mdpi.com
Table 1: Comparison of Conventional and Green Synthetic Approaches for Quinolinones
| Feature | Conventional Methods | Green Chemistry Approaches |
| Energy Source | High temperatures, prolonged heating | Microwave irradiation, ultrasonic irradiation |
| Solvents | High-boiling, often toxic organic solvents | Green solvents (e.g., water, ethanol), solvent-free conditions |
| Catalysts | Stoichiometric and often hazardous catalysts | Reusable solid catalysts, photocatalysts, catalyst-free reactions |
| Efficiency | Often multi-step, lower yields | One-pot synthesis, multicomponent reactions, higher yields |
| Waste Generation | Significant byproduct and solvent waste | Reduced waste, improved atom economy |
Advanced Spectroscopic Characterization of Complex Derivatives and Metabolites
As synthetic methodologies become more sophisticated, producing a wider array of complex 1-benzoyl-2,3-dihydro-4(1H)-quinolinone derivatives, the need for advanced analytical techniques for their thorough characterization becomes paramount. Future research will heavily rely on a suite of powerful spectroscopic and spectrometric methods to elucidate the intricate structures of these novel compounds and their metabolites.
Integrated Computational Approaches for Rational Design and Predictive Modeling
The integration of computational chemistry and molecular modeling has revolutionized the field of drug discovery, enabling a more rational and efficient approach to the design of new therapeutic agents. manchester.ac.ukbenthamscience.com For this compound and its analogs, these in silico methods offer powerful tools to predict biological activity, understand drug-receptor interactions, and optimize pharmacokinetic properties. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies will continue to be valuable in developing predictive models that correlate the structural features of quinolinone derivatives with their biological activities. nih.gov These models can guide the design of new compounds with enhanced potency and selectivity. Molecular docking simulations provide insights into the binding modes of these ligands within the active sites of their biological targets, helping to elucidate the structural basis of their activity. mdpi.comnih.gov Furthermore, advanced computational techniques such as molecular dynamics (MD) simulations can be employed to study the dynamic behavior of ligand-receptor complexes, providing a more comprehensive understanding of their interactions. mdpi.com The use of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models in the early stages of drug discovery can help to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. nih.gov
Table 2: Key Computational Tools in Quinolinone Drug Design
| Computational Tool | Application |
| QSAR | Predicts biological activity based on chemical structure. |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. |
| Molecular Dynamics | Simulates the physical movements of atoms and molecules. |
| ADMET Prediction | Forecasts the pharmacokinetic and toxicity properties of a compound. |
Investigation of Emerging Biological Targets and Elucidation of Novel Mechanisms of Action
While the quinolinone scaffold is well-known for its antibacterial and anticancer properties, there is a growing interest in exploring its potential against a wider range of biological targets. researchgate.netrsc.org Future research will likely focus on identifying and validating novel molecular targets for this compound derivatives, thereby expanding their therapeutic applications.
The diverse biological activities reported for quinolinones suggest that they may interact with multiple cellular pathways and targets. mdpi.com For instance, some derivatives have shown potential as inhibitors of enzymes like topoisomerases, protein kinases, and histone deacetylases, which are implicated in cancer cell growth. researchgate.netmdpi.com Others have been investigated for their activity against neurodegenerative diseases and as antiviral agents. researchgate.netelsevierpure.com A key area of future research will be the use of target identification and validation techniques, such as chemical proteomics and genetic screening, to uncover new biological targets. Elucidating the precise mechanisms of action of these compounds at a molecular level is crucial for understanding their therapeutic effects and potential side effects. nih.gov This will involve a combination of biochemical, cellular, and in vivo studies to unravel the complex signaling pathways modulated by these quinolinone derivatives.
Development of Structure-Guided Derivatization Strategies for Enhanced Selectivity and Potency
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a framework for understanding how chemical structure influences biological activity. rsc.org For this compound, future research will continue to leverage SAR insights to guide the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties. mdpi.com
The chemical modifications of the quinolinone scaffold at various positions (N-1, C-2, C-3, C-5, C-6, C-7, and C-8) have been shown to significantly impact biological activity. rsc.org By systematically introducing different substituents at these positions, medicinal chemists can fine-tune the pharmacological profile of the parent compound. rsc.org For example, the introduction of specific functional groups can enhance binding affinity to a particular target, improve metabolic stability, or alter solubility. benthamscience.com Structure-guided drug design, which utilizes the three-dimensional structures of target proteins, will play an increasingly important role in the rational design of new quinolinone derivatives. manchester.ac.uk By understanding the key interactions between a ligand and its receptor, it is possible to design modifications that optimize these interactions and lead to more potent and selective inhibitors.
Q & A
Q. What are the common synthetic routes for 1-benzoyl-2,3-dihydro-4(1H)-quinolinone?
this compound is typically synthesized via cyclization of substituted chalcones or β-lactam intermediates. A classical approach involves the isomerization of 2′-aminochalcones under thermal or catalytic conditions. For example, ionic liquids like [bmim]BF₄ have been used to facilitate cyclization at 150°C, yielding dihydroquinolinones with aryl substituents . Solid-phase synthesis using β-lactam intermediates has also been reported, enabling efficient purification and scalability . Key steps include optimizing reaction time (e.g., 2.5 hours for ionic liquid methods) and solvent systems (e.g., diethyl ether/CHCl₃ for crystallization) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential. For example:
- ¹H NMR resolves substituent positions: Benzoyl groups show aromatic protons at δ 7.4–8.1 ppm, while dihydroquinolinone ring protons appear at δ 2.5–3.5 ppm (CH₂ groups) and δ 5.8–6.2 ppm (NH) .
- IR identifies carbonyl (C=O) stretches near 1660–1680 cm⁻¹ and hydrogen-bonded NH stretches at ~3200 cm⁻¹ .
Mass spectrometry (MS) confirms molecular weight, with fragmentation patterns indicating stability of the benzoyl group .
Q. What biological activities are associated with this scaffold?
Dihydroquinolinones exhibit antimicrobial, anticancer, and central nervous system (CNS) activity. For instance:
- Antimicrobial : 4-hydroxyquinolin-2(1H)-one derivatives show activity against Gram-positive bacteria, with MIC values <50 µg/mL .
- CNS modulation : Substituted dihydroquinolinones act as serotonin receptor ligands, demonstrating antidepressant potential .
Advanced Research Questions
Q. How do solid-phase and solution-phase syntheses compare for scalability and purity?
- Solid-phase synthesis (e.g., using β-lactam intermediates) offers high purity (>98%) and reduced side reactions due to controlled immobilization . However, it requires specialized resins and longer reaction times.
- Solution-phase synthesis (e.g., ionic liquid-mediated cyclization) is faster (2.5 hours) and scalable but may require extensive purification (e.g., silica plug filtration) to remove byproducts .
Methodological recommendation : Use solid-phase for small-scale, high-purity batches and solution-phase for bulk synthesis with post-purification .
Q. How can X-ray crystallography resolve ambiguities in substituent positioning?
Single-crystal X-ray diffraction (SCXRD) provides definitive structural data. For example:
- The benzoyl group in 1-benzoyl derivatives adopts a planar conformation, stabilized by π-π stacking with the quinolinone ring .
- N—H⋯O hydrogen bonds (2.8–3.0 Å) and C—H⋯π interactions (3.2–3.5 Å) dictate crystal packing .
Practical tip : Crystallize in Et₂O/CHCl₃ mixtures to avoid solvent inclusion artifacts .
Q. How to design analogs for enhanced bioactivity?
- Substituent effects : Electron-withdrawing groups (e.g., Cl, Br) at the 2-position enhance antimicrobial activity by increasing electrophilicity .
- Ring saturation : 3,4-Dihydro derivatives improve CNS penetration due to reduced planarity .
Case study : 6-Bromo analogs show 2-fold higher potency against S. aureus compared to unsubstituted derivatives .
Q. What analytical challenges arise in quantifying degradation products?
- HPLC challenges : Overlapping peaks from ring-opened byproducts (e.g., benzamide derivatives) require gradient elution (C18 column, acetonitrile/water) .
- Mass spectral interference : Degradation products (e.g., hydrolyzed quinolinones) may share similar m/z ratios. Use high-resolution MS (HRMS) with <5 ppm accuracy .
Q. How to reconcile discrepancies in reported melting points for hydroxy-substituted analogs?
Variations arise from polymorphic forms or hydration states. For example:
- 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone melts at 236–240°C in anhydrous form but 220–225°C as a hydrate .
Resolution : Perform thermogravimetric analysis (TGA) to detect hydration and control crystallization solvents .
Methodological Best Practices
Q. How to optimize reaction conditions for sensitive substituents?
Q. What safety protocols are critical for handling this compound?
- Toxicity : Wear nitrile gloves and PPE due to potential skin irritation .
- Storage : Light-sensitive analogs require desiccated, opaque containers at –20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
